molecular formula C10H8F3N3O2 B12266047 5-(furan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide CAS No. 1239233-88-5

5-(furan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B12266047
CAS No.: 1239233-88-5
M. Wt: 259.18 g/mol
InChI Key: MCBSJGVCKGSFLT-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxamide, 5-(2-furanyl)-N-(2,2,2-trifluoroethyl)- is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-3-carboxamide, 5-(2-furanyl)-N-(2,2,2-trifluoroethyl)- typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine or amide under dehydrating conditions.

    Attachment of the Furanyl Group: The furanyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a furanyl halide and a suitable catalyst.

    Addition of the Trifluoroethyl Group: The trifluoroethyl group can be added through nucleophilic substitution reactions using trifluoroethyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3-carboxamide, 5-(2-furanyl)-N-(2,2,2-trifluoroethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxamide, 5-(2-furanyl)-N-(2,2,2-trifluoroethyl)- would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-3-carboxamide derivatives: These compounds share the pyrazole core and carboxamide group but may have different substituents.

    Furanyl derivatives: Compounds containing the furanyl moiety, which can impart unique chemical and biological properties.

    Trifluoroethyl derivatives: Compounds with the trifluoroethyl group, known for their enhanced stability and lipophilicity.

Uniqueness

1H-Pyrazole-3-carboxamide, 5-(2-furanyl)-N-(2,2,2-trifluoroethyl)- is unique due to the combination of its pyrazole core, furanyl moiety, and trifluoroethyl group. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

1239233-88-5

Molecular Formula

C10H8F3N3O2

Molecular Weight

259.18 g/mol

IUPAC Name

5-(furan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C10H8F3N3O2/c11-10(12,13)5-14-9(17)7-4-6(15-16-7)8-2-1-3-18-8/h1-4H,5H2,(H,14,17)(H,15,16)

InChI Key

MCBSJGVCKGSFLT-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NN2)C(=O)NCC(F)(F)F

Origin of Product

United States

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